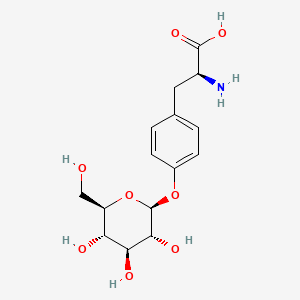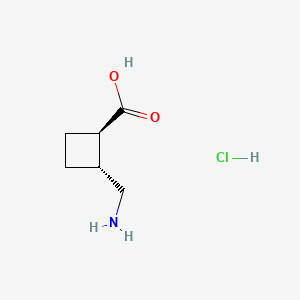
Palmitate de 2-hydroxyéthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Hydroxyethyl palmitate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a metabolite in certain plant species and is studied for its role in metabolic pathways.
Mécanisme D'action
Target of Action
2-Hydroxyethyl palmitate, also known as Glycol palmitate, primarily targets the endoplasmic reticulum (ER) in cells . The ER is a crucial organelle involved in protein synthesis and folding, lipid metabolism, and calcium storage .
Mode of Action
2-Hydroxyethyl palmitate interacts with its targets by inducing ER stress and autophagy . It has been shown to decrease ER stress by inhibiting ER-phagy, a process of selective autophagy targeted at the ER, under conditions of starvation . This compound achieves this by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits the initiation of autophagy .
Biochemical Pathways
The compound affects several biochemical pathways. It has been implicated in the unfolded protein response (UPR), a cellular stress response related to the ER . The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER . Furthermore, 2-Hydroxyethyl palmitate is involved in lipid metabolism, specifically the synthesis of triglycerides and the production of ceramides and cholesterol .
Pharmacokinetics
The metabolism of 2-Hydroxyethyl palmitate occurs initially via enzymatic hydrolysis of the ester, resulting in 2-Hydroxyethyl palmitate and palmitic acid . The monoester can be subsequently hydrolyzed into the corresponding free fatty acid and ethylene glycol . .
Result of Action
The molecular and cellular effects of 2-Hydroxyethyl palmitate’s action are diverse. It has been shown to modulate cellular processes including insulin and leptin resistance, ER stress, and apoptosis . Additionally, it has been suggested that 2-Hydroxyethyl palmitate induces ER stress presumably by shifting membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol . This altogether enhances the lipotoxicity of 2-Hydroxyethyl palmitate in endothelial cells .
Action Environment
The action, efficacy, and stability of 2-Hydroxyethyl palmitate can be influenced by various environmental factors. For instance, the compound’s action can be modulated by nutrient conditions. It has been observed that under nutrient-rich conditions, 2-Hydroxyethyl palmitate induces ER stress, while under conditions of starvation, it protects cells from starvation-induced stress by inhibiting ER-phagy . .
Analyse Biochimique
Biochemical Properties
2-Hydroxyethyl palmitate plays a significant role in biochemical reactions, particularly in the formation of esters. It interacts with enzymes such as carboxylesterases or esterases, which catalyze the hydrolysis of the ester bond . This interaction results in the formation of 2-hydroxyethyl palmitate and palmitic acid. The monoester can be further hydrolyzed into the corresponding free fatty acid and ethylene glycol . These interactions are crucial for the compound’s stability and functionality in various biochemical processes.
Cellular Effects
2-Hydroxyethyl palmitate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce endoplasmic reticulum (ER) stress in endothelial cells, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol . This compound also affects the composition of membrane phospholipids, contributing to lipotoxicity in endothelial cells .
Molecular Mechanism
At the molecular level, 2-Hydroxyethyl palmitate exerts its effects through enzymatic hydrolysis. The hydrolysis is catalyzed by carboxylesterases, resulting in the formation of 2-hydroxyethyl palmitate and palmitic acid . This process is essential for the compound’s absorption, distribution, metabolism, and excretion. The hydrolysis of 2-Hydroxyethyl palmitate is a critical step in its metabolic pathway, influencing its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl palmitate change over time. The compound’s stability and degradation are influenced by various factors, including enzymatic activity and environmental conditions. Studies have shown that 2-Hydroxyethyl palmitate induces ER stress in endothelial cells, leading to changes in cellular function over time . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Hydroxyethyl palmitate vary with different dosages in animal models. High doses of the compound have been associated with toxic or adverse effects, including increased lipotoxicity and impaired cellular function . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
2-Hydroxyethyl palmitate is involved in several metabolic pathways, including the hydrolysis of esters. The hydrolysis is catalyzed by carboxylesterases, resulting in the formation of 2-hydroxyethyl palmitate and palmitic acid . This process is essential for the compound’s absorption, distribution, metabolism, and excretion. The metabolic pathways of 2-Hydroxyethyl palmitate are crucial for its overall biochemical activity and functionality.
Transport and Distribution
The transport and distribution of 2-Hydroxyethyl palmitate within cells and tissues are influenced by its hydrolysis products. The compound is hydrolyzed into 2-hydroxyethyl palmitate and palmitic acid before absorption . The distribution of these breakdown products is essential for understanding the compound’s overall impact on cellular processes.
Subcellular Localization
2-Hydroxyethyl palmitate’s subcellular localization is influenced by its hydrolysis and interaction with cellular components. The compound’s hydrolysis products, including palmitic acid, play a role in its localization within specific cellular compartments . Understanding the subcellular localization of 2-Hydroxyethyl palmitate is crucial for determining its activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl palmitate can be synthesized through the esterification of palmitic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, 2-Hydroxyethyl palmitate is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl palmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Palmitic acid and ethylene glycol.
Reduction: Hexadecanol and ethylene glycol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylene glycol distearate
- Ethylene glycol monostearate
- Glyceryl monostearate
Uniqueness
2-Hydroxyethyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its role as a metabolite in certain plant species and its potential therapeutic applications further distinguish it from similar compounds .
Propriétés
IUPAC Name |
2-hydroxyethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCRLBBIZJSWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-94-8 | |
| Record name | Polyethylene glycol monopalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10863345 | |
| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-49-2, 9004-94-8 | |
| Record name | Glycol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monopalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycol palmitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80A3T38WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















